Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. One notable method for its enantioselective synthesis is under metal-free conditions, yielding good to excellent yields with excellent enantioselectivities. An open transition state is deemed operative in this highly enantioselective process mediated by an organic base .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate consists of a bicyclic framework with a carbonyl group and an amino group. The benzyloxycarbonyl (Cbz) protecting group is attached to the amino functionality. The rigid bicyclo[2.2.2]octane scaffold imparts unique properties to this compound .
properties
IUPAC Name |
ethyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-2-23-16(21)18-8-11-19(12-9-18,13-10-18)20-17(22)24-14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYWBXXEGITRCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442584 | |
Record name | Ethyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate | |
CAS RN |
444344-90-5 | |
Record name | Ethyl 4-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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